Flumazenil is a synthetic imidazobenzodiazepine derivative classified as a benzodiazepine antagonist. [, , ] It is a competitive antagonist that selectively binds to the benzodiazepine recognition site on the gamma-aminobutyric acid type A (GABAA) receptor complex without intrinsic agonist activity at usual doses. [, , , , ] In scientific research, flumazenil serves as a valuable tool for:
Investigating the role of the GABAA receptor complex in various physiological and pathological processes. [, , , , , , , , , ]
Developing new radiotracers for imaging the GABAA receptor complex in vivo. [, ]
Assessing the potential of novel therapeutic strategies targeting the GABAA receptor complex. [, , ]
Synthesis Analysis
Flumazenil (ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate) can be synthesized using various methods. One common approach involves a multi-step process: [, ]
Molecular Structure Analysis
Flumazenil, being a benzodiazepine antagonist, primarily participates in competitive binding interactions with the benzodiazepine recognition site on the GABAA receptor complex. [, ] It does not readily undergo typical chemical reactions like oxidation or reduction under physiological conditions. [, ]
Mechanism of Action
Flumazenil exerts its effects by competitively binding to the benzodiazepine recognition site on the GABAA receptor complex. [, ] This binding prevents benzodiazepine agonists from interacting with the receptor, thereby inhibiting their effects. Since flumazenil lacks intrinsic agonist activity at typical doses, it does not directly activate the GABAA receptor complex. [, , , , ]
Physical and Chemical Properties Analysis
Flumazenil is a white to slightly yellowish crystalline powder. [, ] It exhibits low solubility in water and most organic solvents. [, ] Key physicochemical properties include:
Applications
Investigating the role of GABAA receptor subtypes in specific physiological processes: Studies have employed flumazenil to examine the contribution of different GABAA receptor subtypes in mediating anxiety, sedation, and cognitive functions in animal models. [, , , , , , , , , ]
Evaluating the potential of novel GABAA receptor ligands as therapeutic agents: Flumazenil serves as a pharmacological tool to assess the efficacy and selectivity of new compounds targeting specific GABAA receptor subtypes for treating conditions like anxiety disorders, epilepsy, and insomnia. [, , ]
Developing radiotracers for imaging GABAA receptors in vivo: Researchers have synthesized fluorine-18 labeled flumazenil derivatives ([18F]flumazenil) for positron emission tomography (PET) studies. [, , ] This allows the visualization and quantification of GABAA receptor density and distribution in the living brain, providing valuable insights into various neurological and psychiatric disorders like Alzheimer's disease, epilepsy, and anxiety disorders. [, , , , ]
Future Directions
Exploring the therapeutic potential of flumazenil in conditions beyond benzodiazepine overdose: Studies suggest potential applications in treating hepatic encephalopathy, cognitive impairment associated with various neurological disorders, and improving recovery after anesthesia. [, , , , ]
Related Compounds
Midazolam
Compound Description: Midazolam is a short-acting benzodiazepine commonly used for sedation and anesthesia [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It is a GABAA receptor agonist.
Relevance: Many studies investigated Flumazenil's ability to reverse Midazolam's sedative effects, highlighting their interaction at the benzodiazepine binding site of the GABAA receptor. Flumazenil acts as a competitive antagonist to Midazolam [, , , , , , , , , , , , , , , , , , , , , , ].
Diazepam
Compound Description: Diazepam, like Midazolam, is a benzodiazepine that acts as a GABAA receptor agonist. It is used to treat anxiety, muscle spasms, and seizures [, , , , , , , ].
Relevance: Several studies investigated Flumazenil's antagonistic effect on Diazepam's actions, including sedation and its influence on somatosensory evoked potentials, demonstrating Flumazenil's ability to counteract the effects of benzodiazepines at the GABAA receptor [, , , , , ].
Lorazepam
Compound Description: Lorazepam is another benzodiazepine and a GABAA receptor agonist used to treat anxiety disorders and seizures [, ].
Relevance: Research explored Flumazenil's capacity to reverse Lorazepam's effects after prolonged exposure, highlighting potential differences in precipitated withdrawal symptoms based on the duration of benzodiazepine use [, ].
Zolpidem
Compound Description: Zolpidem is a non-benzodiazepine hypnotic drug that acts on the GABAA receptor. It is primarily prescribed for short-term treatment of insomnia [].
Relevance: One study investigated sublingual Flumazenil's ability to reverse Zolpidem's residual hypnotic effects, showcasing Flumazenil's broader efficacy in antagonizing drugs acting at the benzodiazepine binding site, even beyond traditional benzodiazepines [].
Brotizolam
Compound Description: Brotizolam is a benzodiazepine derivative and a GABAA receptor agonist used as a hypnotic agent for treating insomnia [].
Relevance: Similar to Zolpidem, one study examined sublingual Flumazenil's ability to counteract Brotizolam's residual hypnotic effects, demonstrating Flumazenil's effectiveness in reversing the effects of various hypnotic drugs acting on the benzodiazepine receptor [].
Bretazenil
Compound Description: Bretazenil is a benzodiazepine derivative that displays partial agonist activity at the benzodiazepine binding site of GABAA receptors. It has been investigated for its potential as an anxiolytic and anticonvulsant [].
Relevance: Research compared Bretazenil's effects to Flumazenil's under different behavioral paradigms, demonstrating the complex pharmacological profiles of benzodiazepine ligands and the potential for varied effects depending on the assay and endpoint measured [].
β-Carboline-3-carboxylate-t-butyl ester (β-CCt)
Compound Description: β-CCt is a β-carboline derivative that acts as a GABAA receptor antagonist and inverse agonist, often studied for its convulsant and anxiogenic properties [].
Relevance: β-CCt was used alongside Flumazenil to investigate the competitive interactions of benzodiazepine ligands at the GABAA receptor, highlighting the diversity of pharmacological actions among compounds targeting this receptor complex [].
RO 15-4513
Compound Description: RO 15-4513 is an imidazobenzodiazepine derivative classified as a benzodiazepine inverse agonist. It is known to produce anxiogenic and proconvulsant effects [].
Relevance: Studies utilized RO 15-4513 to explore the role of endogenous benzodiazepine-like substances and their potential involvement in mediating the effects of ethanol and Flumazenil on behavioral responses [].
3-(2-[18F]Fluoro)flumazenil
Compound Description: 3-(2-[18F]Fluoro)flumazenil is a radiolabeled analog of Flumazenil designed for positron emission tomography (PET) imaging of the benzodiazepine receptor [, ].
Relevance: This radiotracer allows for in vivo visualization and quantification of benzodiazepine receptors in the brain, providing insights into the distribution and density of these receptors in various neurological and psychiatric conditions. It represents a valuable tool for studying benzodiazepine receptor function and the effects of drugs like Flumazenil [, ].
[¹¹C]Flumazenil
Compound Description: [¹¹C]Flumazenil is another radiolabeled analog of Flumazenil, also used as a PET imaging agent to study benzodiazepine receptors in the brain [, , ].
Relevance: [¹¹C]Flumazenil enables the non-invasive assessment of benzodiazepine receptor binding in living subjects, providing valuable information about receptor density and distribution in health and disease states. Its use in research has advanced the understanding of benzodiazepine receptor involvement in various neurological and psychiatric conditions, complementing the findings from studies using Flumazenil itself [, , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Flerobuterol, also known as CRL-40996, is a β adrenergic receptor agonist potentially for the treatment of major depressive disorder. Flerobuterol enhances serotonergic neurotransmission: an electrophysiological study in the rat brain. Flerobuterol, similar to other beta-adrenergic agonists, acutely increases 5-HT synthesis, in part, through an elevation of brain Trp availability.
Fleroxacin is a fluoroquinolone antibiotic that is 4-oxo-1,4-dihydroquinoline which is substituted at positions 1, 3, 6, 7 and 8 by 2-fluoroethyl, carboxy, fluoro, 4-methylpiperazin-1-yl and fluoro groups, respectively. It is active against many Gram-positive and Gram-negative bacteria. It has a role as a topoisomerase IV inhibitor, an antibacterial drug and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is a member of quinolines, a fluoroquinolone antibiotic, a difluorobenzene, a N-alkylpiperazine and a monocarboxylic acid. Fleroxacin is a broad-spectrum antimicrobial fluoroquinolone. It strongly inhibits the DNA-supercoiling activity of DNA gyrase. Fleroxacin is not an inhibitor of CYP1A2. A broad-spectrum antimicrobial fluoroquinolone. The drug strongly inhibits the DNA-supercoiling activity of DNA GYRASE.
Flecainide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with the primary amino group of piperidin-2-ylmethylamine. An antiarrhythmic agent used (in the form of its acetate salt) to prevent and treat tachyarrhythmia (abnormal fast rhythm of the heart). It has a role as an anti-arrhythmia drug. It is a monocarboxylic acid amide, a member of piperidines, an organofluorine compound and an aromatic ether. It is a conjugate base of a flecainide(1+). Flecainide is a Class I anti-arrhythmic agent like [encainide] and [propafenone]. Flecainide’s development began in 1966 and was first synthesized in 1972 as an attempt to generate new anesthetics. It is used to prevent supraventricular and ventricular arrhythmias, as well as paroxysmal atrial fibrillation and flutter. Flecainide was granted FDA approval on 31 October 1985. Flecainide is an Antiarrhythmic. Flecainide is an oral antiarrhythmic agent that has been in use for several decades. Long term flecainide therapy is associated with a low rate of serum enzyme elevations and is a very rare cause of clinically apparent acute liver injury. Flecainide is a synthetic agent derived from trifluoroethoxy-benzamide exhibiting antiarrhythmic and local anesthetic activity. As a class Ic antiarrhythmic that blocks sodium channels, flecainide depresses polarization phase 0 and decreases the induction velocity of the His-Purkinje system. It also decreases phase 4 slope and increases the depolarization threshold. (NCI04) A potent anti-arrhythmia agent, effective in a wide range of ventricular and atrial arrhythmias and tachycardias. Paradoxically, however, in myocardial infarct patients with either symptomatic or asymptomatic arrhythmia, flecainide exacerbates the arrhythmia and is not recommended for use in these patients. [PubChem] A potent anti-arrhythmia agent, effective in a wide range of ventricular and atrial ARRHYTHMIAS and TACHYCARDIAS. See also: Flecainide Acetate (has salt form).
Notch signaling inhibitor (EC50 of 2.3 μM, kinase assay). Disrupts Notch trafficking and processing. Reduces amyloid β secretion. Changes the maturation and abolishes shredding of APP. Inhibits ER exporting and converts tubular ER to sheets. Inhibits Notch signaling in vivo. FLI-06 is a first-of-its-kind inhibitor of Notch signaling (EC50 = 2.3 µM) that acts upstream of α-secretase and β-secretase cleavage. It disrupts the intracellular trafficking and processing of the Notch signaling pathway, inhibiting general secretion at a stage before exit from the endoplasmic reticulum (ER) and converting ER morphology from tubule to sheet. FLI-06 is reported to alter the maturation pattern of amyloid precursor protein (APP) and prevent the shedding of APPs in HEK293 cells stably expressing a mutated APP that yields robust amounts of amyloid β.1 The first small molecule inhibitor of general secretion at a step before exit from the endoplasmic reticulum (ER), accompanied by a tubule-to-sheet morphological transition of the ER FLI-06 is a Notch inhibitor and the early secretory pathway inhibitor. FLI-06 disrupts the Golgi apparatus in a manner distinct from that of brefeldin A and golgicide A. FLI-06 inhibits general secretion at a step before exit from the endoplasmic reticulum (ER), which was accompanied by a tubule-to-sheet morphological transition of the ER. FLI-06 is the first small molecule acting at such an early stage in secretory traffic. Notch signaling has a pivotal role in numerous cell-fate decisions, and its aberrant activity leads to developmental disorders and cancer.
Flibanserin is an N-alkylpiperazine that is 1-[2-(1,3-dihydro-2-oxobenzimidazol-1-yl)ethyl]piperazine in which the remaining amino proton is replaced by a 3-(trifluoromethyl)phenyl group. A multifunctional serotonin agonist and antagonist which is used for the treatment of pre-menopausal women with hypoactive sexual desire disorder. It has a role as a serotonergic agonist, a serotonergic antagonist and an antidepressant. It is a member of benzimidazoles, a N-arylpiperazine, a N-alkylpiperazine and an organofluorine compound. Flibanserin is the first drug to be approved for hypoactive sexual desire disorder (HSDD) in premenopausal women by the FDA in August 2015. It was originally developed as an antidepressant medication by Boehringer Ingelheim, but showed lack of efficacy in trials and was further developed as a hypoactive sexual disorder drug by Sprout Pharmaceuticals. Flibanserin's mechanism of action is attributed to its high affinity for 5-HTA1 and 5-HTA2 receptors, displaying agonist activity on 5-HTA1 and antagonist on 5-HTA2, resulting in lowering of serotonin in the brain as well as an effect on increasing norepinephrine and dopamine neurotransmitters. The mechanism of action of flibanserin is as a P-Glycoprotein Inhibitor. Flibanserin is a serotonergic antidepressant used to treat hypoactive sexual desire disorder. Flibanserin has been associated with a low rate of minor serum aminotransferase elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury. Flibanserin is an orally bioavailable, non-hormonal, multifunctional serotonin agonist and antagonist (MSAA) that may improve sexual desire and arousal in women. Upon oral administration, flibanserin selectively binds to serotonin receptors in the central nervous system, acting as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors. Agonist activity at 5-HT1A postsynaptic receptors may enhance the release of dopamine and other monoamines. Combined with 5-HT2A antagonism, flibanserin boosts levels of dopamine in the mesocortical area of the prefrontal cortex and produces a net increase of norepinephrine selectively in the prefrontal cortex through disinhibition of locus coeruleus noradrenergic neurons. In addition, flibanserin reduces concentrations of serotonin in the prefrontal cortex with chronic administration. Reducing serotonin, which modulates sexual activity in an inhibitory fashion through downstream decreases in dopamine release, while enhancing the release of norepinephrine and dopamine in the prefrontal cortex may improve sexual desire and interest.
BMS 204352 is an activator of large-conductance calcium-activated potassium (BKCa) channels that increases BKCa currents in X. laevis oocytes expressing human BKCa in a calcium- and concentration-dependent manner. It decreases electrically induced population excitatory postsynaptic potentials (pEPSPs) in vitro in CA1 rat neurons and in anesthetized rats when administered at doses ranging from 0.005 to 1 mg/kg. BMS 204352 (0.001 and 0.3 mg/kg) reduces infarct volume in a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). It decreases edema in the ipsilateral hippocampus, thalamus, and adjacent cortex and time to find the platform in the Morris water maze in a rat model of fluid percussion-induced traumatic brain injury (TBI). BMS 204352 also reverses cortical hyperexcitability and reduces hyperactivity and grooming behaviors in the FmrI-/- mouse model of Fragile X syndrome. Formulations containing BMS 204352 have been used in the treatment of ischemic stroke. Flindokalner, also known BMS-204352, is a neuroprotectant. It is an opener of large conductance and calcium-activated (Maxi-K) K(sup +) channels.